B1576305 Jelleine-II

Jelleine-II

Cat. No.: B1576305
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jelleine-II is a cationic antimicrobial peptide (AMP) derived from the C-terminal region of Major Royal Jelly Protein 1 (MRJP-1), a glycoprotein constituting 31–66% of royal jelly (RJ) proteins in honeybees (Apis mellifera) . Its sequence (TPFKISIHL-NH₂) consists of nine residues with a molecular mass of 1054.30 Da, a net charge of +2 at physiological pH, and 44% hydrophobic residues . This compound is generated via trypsin-mediated hydrolysis of MRJP-1 at Arg³⁷³-Ser³⁷⁴, followed by protease trimming .

This compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) at concentrations ≥32 µM . Its mechanism involves membrane disruption via pore formation, driven by electrostatic interactions with anionic lipid bilayers and hydrophobic insertion . Notably, its activity is pH-dependent, with enhanced pore-forming capacity under acidic conditions (e.g., pH 5.5) due to protonation of His⁷ .

Properties

bioactivity

Antibacterial, Antifungal

sequence

TPFKLSLHL

Origin of Product

United States

Comparison with Similar Compounds

Jelleine Family Peptides

The Jelleine family comprises four isoforms (I–IV) with distinct structural and functional profiles:

Peptide Sequence Residues Molecular Mass (Da) Net Charge (pH 7) Hydrophobicity (%) Key Features
Jelleine-I PFKISIHL-NH₂ 8 953.24 +2 50 Highest hydrophobicity; strongest membrane binding due to Pro¹ ; effective against S. aureus, E. coli, and L. monocytogenes .
Jelleine-II TPFKISIHL-NH₂ 9 1054.30 +2 44 Broader antifungal activity; pH-dependent pore formation; less effective than Jelleine-I against Gram-negative bacteria .
Jelleine-III EPFKISIHL-NH₂ 9 1082.32 +1 44 Narrower spectrum (active against S. aureus and P. aeruginosa); reduced charge limits membrane interaction .
Jelleine-IV TPFKISIH-NH₂ 8 942.13 +2 38 Weak or absent antimicrobial activity; truncated C-terminal reduces membrane affinity .

Key Findings :

  • Hydrophobicity and Charge : Jelleine-I’s higher hydrophobicity (50%) and charge (+2) enhance bacterial membrane penetration compared to this compound and III .
  • Antifungal Specificity : this compound derivatives with Arg substitutions (positions 1 and 8) inhibit 92.8% of C. albicans strains at ≥32 µM, outperforming Jelleine-I .
  • Structural Stability : Halogenation (e.g., Cl, Br) of Jelleine-I increases proteolytic stability by 10–100× and antimicrobial activity by 2–8×, whereas phosphorylation of this compound abolishes activity by introducing negative charges .
Comparison with Other Bee-Derived AMPs

Jelleines differ from other honeybee AMPs in sequence and mechanism:

AMP Source Sequence Features Mechanism Spectrum
Hymenoptaecin Hemolymph Glycine-rich, ~18 kDa Binds bacterial lipopolysaccharides (LPS) Gram-negative bacteria .
Apidaecin Hemolymph Proline-rich, 18–19 residues Inhibits protein synthesis Gram-negative bacteria .
Royalisin Royal jelly Disulfide bonds, 51 residues Membrane disruption Gram-positive bacteria, fungi .

Key Differences :

  • Jelleines are smaller (8–9 residues) and lack sequence homology with hymenoptaecin, apidaecin, or royalisin .
  • Unlike hymenoptaecin (LPS binding) or apidaecin (intracellular targeting), Jelleines act via direct membrane disruption .

Preparation Methods

Key Steps in the Synthesis Process

  • Resin Preparation: A suitable polymeric resin (e.g., Wang or Rink amide resin) is swelled in an organic solvent such as dichloromethane (DCM) to prepare for amino acid coupling.

  • Amino Acid Coupling: Each amino acid, protected at the N-terminus with Fmoc, is activated and coupled to the resin-bound peptide using coupling reagents such as 1,3-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a DMF/DCM solvent mixture. Typically, 4 equivalents of amino acid and coupling reagents are used with vortex stirring for about 2 hours to ensure completeness.

  • Fmoc Deprotection: After each coupling, the Fmoc protecting group is removed using a mild base, commonly 20% 4-methylpiperidine in DMF, applied twice for 15 minutes each, with stirring to expose the free amine for the next coupling.

  • Monitoring Reaction Progress: The Kaiser test (ninhydrin assay) is used after each coupling and deprotection step to confirm the presence of free amines and successful coupling.

  • Cleavage from Resin and Side-Chain Deprotection: Once the full sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a cleavage cocktail, typically trifluoroacetic acid (TFA) mixed with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) in proportions like 95:2.5:1.0:1.5 (v/v), for 2.5 hours under stirring.

  • Peptide Precipitation and Recovery: The crude peptide is precipitated by adding cold diethyl ether, collected by centrifugation, and dried before purification.

Purification and Characterization

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is purified using RP-HPLC on a C18 column. A gradient elution is performed with solvents such as 0.1% TFA in water (solvent A) and 0.08% TFA in acetonitrile (solvent B). The gradient typically starts at 10% B, increases to 60% over 25 minutes, then to 100% B, followed by re-equilibration.

  • Yield and Purity: For Jelleine-I (a close analogue), yields before purification are around 50%, with final purity exceeding 97% after RP-HPLC and lyophilization. Similar yields and purity are expected for this compound due to the similarity in synthesis protocols.

  • Mass Spectrometry and NMR: MALDI-TOF mass spectrometry confirms the molecular mass, while tandem MS/MS sequencing verifies the amino acid sequence. NMR spectroscopy (1H, 15N HSQC, 1H-13C HSQC, TOCSY, NOESY) is used to confirm structural integrity and residue-specific assignments.

Table Summarizing Preparation Parameters for this compound

Preparation Step Conditions/Details Comments
Resin Polymeric resin (e.g., Wang or Rink amide) Swelled in DCM
Amino Acid Coupling 4 equiv Fmoc-AA, DIC/HOBt activation, DMF/DCM (1:1), 2 h Vortex stirring at 450 rpm
Fmoc Deprotection 20% 4-methylpiperidine in DMF, 2 × 15 min Stirring at 240 rpm
Monitoring Kaiser test (ninhydrin assay) After each coupling and deprotection
Cleavage Cocktail TFA:H2O:TIS:EDT = 95:2.5:1.0:1.5 (v/v), 2.5 h Vortex stirring at 450 rpm
Purification RP-HPLC on C18 column, gradient 10–60% acetonitrile in 25 min Detection at 220 nm
Yield (crude) ~50% Based on resin loading
Final Purity >97% After RP-HPLC and lyophilization
Characterization Techniques MALDI-TOF MS, MS/MS, NMR (1H, 15N HSQC, TOCSY, NOESY) Confirms sequence and conformation

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Jelleine-II?

Answer:
Synthesis should follow solid-phase peptide synthesis (SPPS) with detailed documentation of reagents, coupling efficiency, and purification steps (e.g., HPLC). Characterization requires tandem mass spectrometry (MS/MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural validation. Purity must exceed 95% (HPLC), and batch-to-batch consistency should be verified using circular dichroism (CD) to assess secondary structure .

Basic: How can researchers validate the antimicrobial activity of this compound in vitro?

Answer:
Use standardized assays such as:

  • Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs).
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
    Include controls (e.g., untreated cultures, reference antibiotics) and replicate experiments (n ≥ 3) to ensure statistical validity. Data should be analyzed using ANOVA with post-hoc tests (e.g., Tukey’s) .

Advanced: How should researchers resolve contradictions in this compound’s mechanism of action across studies?

Answer:

  • Conduct systematic reviews to collate existing data and identify methodological disparities (e.g., assay conditions, bacterial strains).
  • Perform meta-analyses to quantify effect sizes and heterogeneity.
  • Design replication studies with standardized protocols (e.g., identical pH, temperature, and inoculum size) .

Advanced: What strategies optimize this compound’s stability in physiological environments for in vivo studies?

Answer:

  • Structural modification : Introduce D-amino acids or cyclization to reduce protease susceptibility.
  • Formulation testing : Use liposomal encapsulation or PEGylation. Validate stability via HPLC and mass spectrometry after exposure to simulated bodily fluids (e.g., serum, gastric fluid) .

Basic: What ethical guidelines apply to this compound research involving animal models?

Answer:

  • Obtain approval from institutional animal care committees (IACUC) following ARRIVE guidelines.
  • Justify sample sizes via power analysis and minimize suffering using humane endpoints.
  • Report compliance with ethical standards (e.g., NIH Guide for Care and Use of Laboratory Animals) in manuscripts .

Advanced: How can researchers model this compound’s interactions with bacterial membranes at the molecular level?

Answer:

  • Molecular dynamics (MD) simulations : Use software like GROMACS with lipid bilayer models (e.g., POPC/POPG membranes).
  • Surface plasmon resonance (SPR) : Quantify binding kinetics.
  • Fluorescence anisotropy : Measure membrane disruption via dye leakage assays .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Answer:

  • Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values.
  • Student’s t-test or Mann-Whitney U test for pairwise comparisons.
  • Correction for multiple comparisons (e.g., Bonferroni) to reduce Type I errors .

Advanced: How do post-translational modifications influence this compound’s bioactivity?

Answer:

  • Enzymatic assays : Test phosphorylation or glycosylation effects using kinase/transferase inhibitors.
  • Activity correlation : Compare modified vs. native peptide efficacy in antimicrobial assays.
  • Structural analysis : Use X-ray crystallography or cryo-EM to identify modification sites .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Answer:

  • Store lyophilized peptide at −80°C in airtight, light-blocking vials.
  • Reconstitute in sterile, pH-buffered solutions (e.g., PBS) immediately before use.
  • Verify integrity post-storage via HPLC and MS/MS .

Advanced: How can researchers integrate multi-omics data to explore this compound’s host-microbe interactions?

Answer:

  • Transcriptomics : RNA-seq of treated vs. untreated bacteria to identify gene expression changes.
  • Proteomics : LC-MS/MS to map bacterial protein degradation.
  • Metabolomics : NMR or GC-MS to analyze metabolic shifts. Use pathway enrichment tools (e.g., KEGG) for cross-omics integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.